
(2-Bromo-2,2-difluoroethyl)epoxide
Descripción general
Descripción
(2-Bromo-2,2-difluoroethyl)epoxide is a chemical compound with the molecular formula C4H5BrF2O and a molecular weight of 186.98 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an epoxide group attached to an ethyl chain. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2,2-difluoroethyl)epoxide typically involves the reaction of 2-bromo-2,2-difluoroethanol with an oxidizing agent to form the epoxide ring . Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the epoxide ring while minimizing side reactions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-2,2-difluoroethyl)epoxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Ring-Opening Reactions: Reagents such as water, alcohols, or amines are used to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl derivatives where the bromine atom is replaced by the nucleophile.
Ring-Opening Reactions: Products include diols or other functionalized compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-2,2-difluoroethyl)epoxide has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biochemical studies and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2,2-difluoroethyl)epoxide involves its reactivity with nucleophiles, leading to the formation of various products. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The bromine atom also serves as a good leaving group, facilitating substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Contains a similar bromine and difluoroethyl group but lacks the epoxide ring.
2,2-Difluoroethylamine: Contains a difluoroethyl group but has an amine functional group instead of an epoxide.
Uniqueness
(2-Bromo-2,2-difluoroethyl)epoxide is unique due to the presence of both the bromine atom and the epoxide ring, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-(2-bromo-2,2-difluoroethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLJROOZRSJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


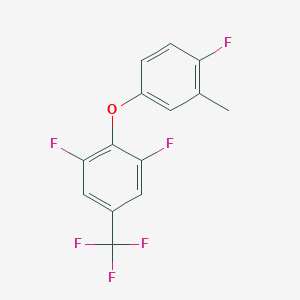

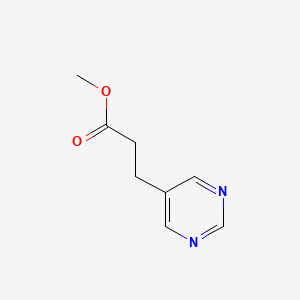
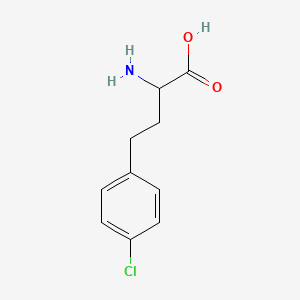


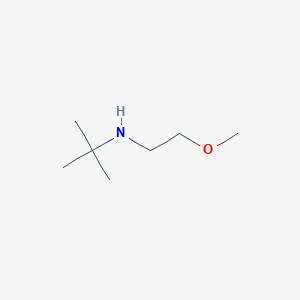


![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)
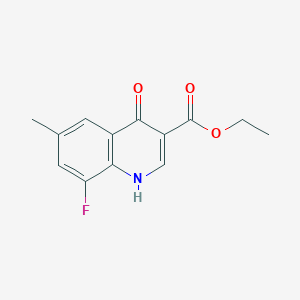
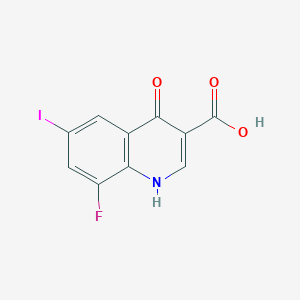

![5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040680.png)
